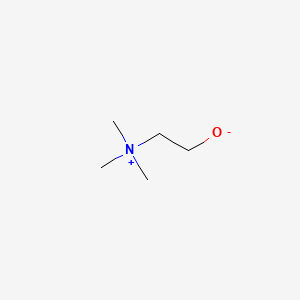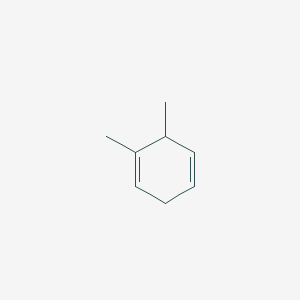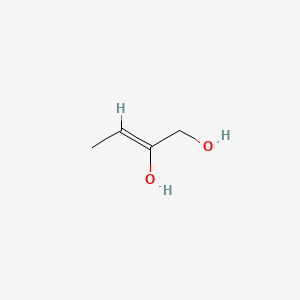
Trimesitylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,4,6-trimethylphenyl)silane, also known as trimesitylsilane, is an organosilicon compound with the molecular formula C27H34Si. It is characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central silicon atom. This compound is notable for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2,4,6-trimethylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with silicon tetrachloride. The reaction typically proceeds in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of tris(2,4,6-trimethylphenyl)silane often involves large-scale Grignard reactions, where 2,4,6-trimethylphenylmagnesium bromide is reacted with silicon tetrachloride in the presence of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Tris(2,4,6-trimethylphenyl)silane undergoes various chemical reactions, including:
Reduction Reactions: It can act as a reducing agent, particularly in radical-based reductions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Hydrosilylation Reactions: It can add across double bonds in alkenes and alkynes, forming silicon-carbon bonds.
Common Reagents and Conditions:
Radical Initiators: Such as azo compounds and organic peroxides, are often used in reduction reactions involving tris(2,4,6-trimethylphenyl)silane.
Catalysts: Transition metal catalysts like platinum or palladium are commonly employed in hydrosilylation reactions.
Major Products Formed:
Reduced Organic Compounds: In reduction reactions, organic halides are converted to their corresponding hydrocarbons.
Silylated Compounds: In hydrosilylation reactions, alkenes and alkynes are converted to organosilicon compounds.
Scientific Research Applications
Tris(2,4,6-trimethylphenyl)silane has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Mechanism of Action
The mechanism by which tris(2,4,6-trimethylphenyl)silane exerts its effects is primarily through radical-based pathways. The compound can donate hydrogen atoms to radical species, stabilizing them and facilitating their reduction. This process involves the homolytic cleavage of the silicon-hydrogen bond, generating a silyl radical that can participate in further reactions .
Comparison with Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent.
Triphenylsilane: A similar compound with three phenyl groups attached to silicon, used in hydrosilylation reactions.
Uniqueness: Tris(2,4,6-trimethylphenyl)silane is unique due to the presence of the bulky 2,4,6-trimethylphenyl groups, which provide steric protection to the silicon atom, enhancing its stability and reactivity in radical-based reactions. This makes it a valuable reagent in organic synthesis, particularly in reactions where traditional reducing agents may be less effective or too toxic .
Properties
Molecular Formula |
C27H33Si |
|---|---|
Molecular Weight |
385.6 g/mol |
InChI |
InChI=1S/C27H33Si/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |
InChI Key |
WBGARUFQIVNRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


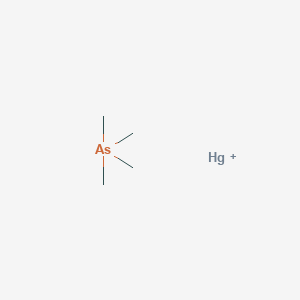
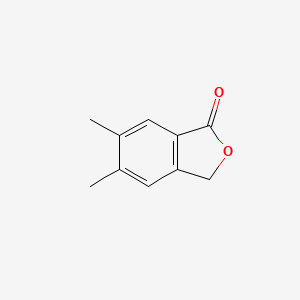
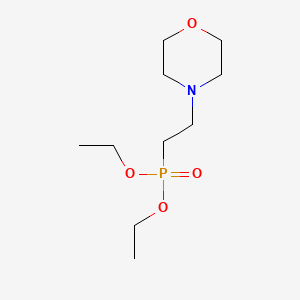
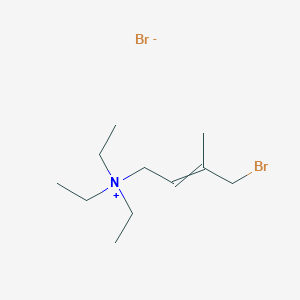
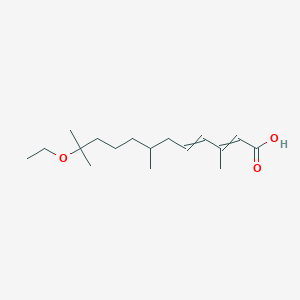
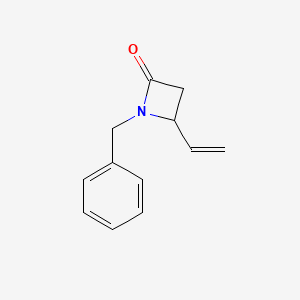
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
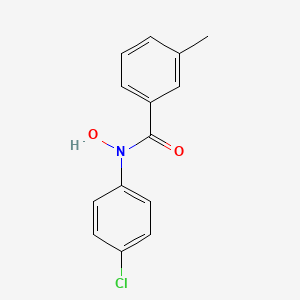
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
